6-Amino-1-(3-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one
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Description
6-Amino-1-(3-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry. This compound is also known as AMPP or AMPPS, and it is a pyrimidine derivative that has shown promising results in vitro studies.
Scientific Research Applications
Antiviral Activity
Compounds structurally related to "6-Amino-1-(3-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one" have been explored for their antiviral properties. Holý et al. (2002) investigated 6-hydroxypyrimidines substituted with different groups, including amino and methylsulfanyl, for antiviral activity against DNA and RNA viruses. The O(6)-isomers derived from these pyrimidines showed inhibition against herpes viruses and retroviruses, highlighting the potential of such compounds in antiviral therapy Holý et al., 2002.
Chemical Synthesis
The synthesis of new pyrimidine derivatives has been a focal point of research due to their biological significance. Grigoryan et al. (2012) reported on the alkylation of 4,5,6-substituted 2-sulfanylpyrimidines, leading to various 2-alkylsulfanyl and 2-benzylsulfanyl derivatives. This demonstrates the versatility of pyrimidine chemistry and its applications in generating new molecules for further study Grigoryan et al., 2012.
Crystal Structure Analysis
Crystal structure analysis of pyrimidine derivatives offers insights into their potential interactions and stability. Balasubramani et al. (2007) analyzed the crystal structures of pyrimethaminium benzenesulfonate and related compounds, revealing hydrogen-bonded bimolecular ring motifs. Such studies are crucial for understanding the molecular basis of the biological activity of these compounds Balasubramani et al., 2007.
Novel Syntheses and Biological Activity
Research into the synthesis of novel pyrimidine derivatives continues to yield compounds with significant biological activities. Stolarczyk et al. (2018) synthesized new 4-thiopyrimidine derivatives and explored their cytotoxic activity, providing a basis for the development of new anticancer agents Stolarczyk et al., 2018.
properties
IUPAC Name |
6-amino-1-(3-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-16-8-4-2-3-7(5-8)14-9(12)6-10(15)13-11(14)17/h2-6H,12H2,1H3,(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPKKLHCXPSRRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=CC(=O)NC2=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-(3-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one |
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